molecular formula C16H16N2O B2914755 N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide CAS No. 2361657-16-9

N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide

Cat. No. B2914755
CAS RN: 2361657-16-9
M. Wt: 252.317
InChI Key: JGIJKEMLYBMPEN-UHFFFAOYSA-N
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Description

N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. PP2A inhibitors are known to regulate the activity of protein phosphatase 2A (PP2A), which is an essential enzyme involved in various cellular processes. PP2A inhibitors have been shown to have broad applications in the fields of cancer research, neurobiology, and immunology.

Mechanism of Action

The mechanism of action of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide involves the inhibition of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide activity. N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide is a critical enzyme involved in the dephosphorylation of various proteins, including those involved in cell growth and proliferation. Inhibition of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide activity leads to the accumulation of phosphorylated proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide has been shown to have broad biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have potential applications in the fields of neurobiology and immunology. N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide has been shown to play a critical role in the regulation of neuronal function, and its inhibition has been shown to have neuroprotective effects. In addition, N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide inhibitors have also been shown to modulate the activity of immune cells, making them potential candidates for the development of immunomodulatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide is its potency as a N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity. N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide is involved in various cellular processes, and its inhibition can have unintended consequences. Therefore, careful consideration must be given to the concentration and duration of exposure when using this compound in lab experiments.

Future Directions

There are several potential future directions for the study of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide. One area of interest is the development of more potent and selective N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide inhibitors. Another potential direction is the investigation of the compound's effects on other cellular processes, such as autophagy and DNA damage response. Additionally, the use of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide in combination with other anti-cancer drugs may enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide involves the reaction between 2-phenylpyridine and propargyl bromide in the presence of a palladium catalyst. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide inhibitors have been extensively studied for their potential applications in cancer research. N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide is known to play a critical role in the regulation of cell growth and proliferation, and its inhibition has been shown to induce apoptosis in cancer cells. N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide has been shown to be a potent inhibitor of N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide, making it a promising candidate for the development of anti-cancer drugs.

properties

IUPAC Name

N-(2-phenyl-1-pyridin-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-16(19)18-15(14-10-6-7-11-17-14)12-13-8-4-3-5-9-13/h2-11,15H,1,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIJKEMLYBMPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenyl-1-pyridin-2-ylethyl)prop-2-enamide

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